molecular formula C10H4Cl2F3N B6226610 1,6-dichloro-3-(trifluoromethyl)isoquinoline CAS No. 2385657-95-2

1,6-dichloro-3-(trifluoromethyl)isoquinoline

Cat. No.: B6226610
CAS No.: 2385657-95-2
M. Wt: 266
InChI Key:
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Description

1,6-Dichloro-3-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines. The incorporation of fluorine atoms into the isoquinoline structure imparts unique properties, making these compounds valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dichloro-3-(trifluoromethyl)isoquinoline can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.

Chemical Reactions Analysis

1,6-Dichloro-3-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Cross-Coupling Reactions: Catalysts such as palladium or copper are often used.

    Cyclization Reactions: These reactions may require specific conditions such as high temperatures or the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while cross-coupling reactions can produce complex polycyclic structures .

Mechanism of Action

The mechanism of action of 1,6-dichloro-3-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. . This can lead to increased binding affinity for target enzymes or receptors, resulting in potent biological effects.

Comparison with Similar Compounds

1,6-Dichloro-3-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:

The unique combination of chlorine and trifluoromethyl groups in this compound imparts distinct properties that make it valuable for specific applications in pharmaceuticals, agriculture, and materials science.

Properties

CAS No.

2385657-95-2

Molecular Formula

C10H4Cl2F3N

Molecular Weight

266

Purity

95

Origin of Product

United States

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